molecular formula C15H13NO3 B263315 3-(4-Acetylanilino)benzoic acid

3-(4-Acetylanilino)benzoic acid

Cat. No. B263315
M. Wt: 255.27 g/mol
InChI Key: WVJCBUXADPESMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylanilino)benzoic acid, commonly known as Acetanilide, is an organic compound with the chemical formula C8H9NO2. It is a white crystalline solid that is soluble in water, ethanol, and ether. Acetanilide is widely used in the pharmaceutical industry as an intermediate for the synthesis of various drugs, including paracetamol, phenacetin, and acetaminophen.

Mechanism of Action

Acetanilide is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX, Acetanilide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Acetanilide has been shown to have analgesic, antipyretic, and anti-inflammatory effects. It is commonly used to relieve mild to moderate pain, such as headaches, menstrual cramps, and dental pain. Acetanilide has also been used to reduce fever and inflammation associated with various conditions, such as arthritis and gout. However, prolonged use of Acetanilide can cause toxicity, including methemoglobinemia, which is a condition in which the blood is unable to carry oxygen properly.

Advantages and Limitations for Lab Experiments

Acetanilide is a widely used reagent in the synthesis of various organic compounds. It is relatively inexpensive and readily available. However, Acetanilide is also known to be toxic and can cause health hazards if not handled properly. Therefore, it is important to use proper safety precautions when working with Acetanilide.

Future Directions

Acetanilide has been extensively studied in the past, and its mechanism of action is well understood. However, there is still a need for further research to explore the potential therapeutic applications of Acetanilide. Future research could focus on the development of new drugs based on the structure of Acetanilide, as well as the investigation of its potential as a treatment for various diseases, such as cancer and Alzheimer's disease. Additionally, further studies could explore the potential of Acetanilide as a model compound for the study of enzyme-catalyzed reactions and the structure-activity relationship of drugs.
Conclusion:
In conclusion, Acetanilide is an important organic compound that has been extensively used in the pharmaceutical industry as an intermediate for the synthesis of various drugs. It has also been used as a research tool in various scientific fields. Acetanilide has analgesic, antipyretic, and anti-inflammatory effects, but prolonged use can cause toxicity. Further research is needed to explore the potential therapeutic applications of Acetanilide and its use as a model compound in enzyme-catalyzed reactions and the structure-activity relationship of drugs.

Synthesis Methods

Acetanilide can be synthesized by the acetylation of aniline with acetic anhydride. The reaction is catalyzed by sulfuric acid and is exothermic. The product is then purified by recrystallization from water or ethanol.

Scientific Research Applications

Acetanilide has been extensively used as a research tool in various scientific fields, including chemistry, biochemistry, and pharmacology. It is commonly used as a reagent in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. Acetanilide has also been used as a model compound to study the mechanism of enzyme-catalyzed reactions and the structure-activity relationship of drugs.

properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-acetylanilino)benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10(17)11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)15(18)19/h2-9,16H,1H3,(H,18,19)

InChI Key

WVJCBUXADPESMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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